N-[(1R)-1-(4-chlorophenyl)ethyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of structurally similar compounds involves multi-step chemical processes, where the amide bond modifications and alkyl chain adjustments play a crucial role in the chemical properties and affinities of the compounds. For example, the modification of the amide bond and the elongation of the intermediate alkyl chain in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide led to a decrease in dopamine D(4) receptor affinity, suggesting the critical role of structural adjustments in synthesis (Perrone et al., 2000).
Molecular Structure Analysis
Molecular interaction studies, such as those on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, reveal that specific conformations and the presence of certain functional groups significantly impact the binding interactions at the receptor sites. These findings highlight the importance of molecular structure in determining the activity and selectivity of compounds (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs typically involve nucleophilic substitution reactions, as demonstrated in the synthesis of radiolabeled compounds for PET imaging. These reactions are crucial for introducing specific functional groups that impact the chemical properties and potential applications of the compounds (Katoch-Rouse & Horti, 2003).
properties
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)ethyl]-4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2/c1-13(14-3-5-15(19)6-4-14)20-18(25)23-9-7-17(8-10-23)24-11-16(12-26-2)21-22-24/h3-6,11,13,17H,7-10,12H2,1-2H3,(H,20,25)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEHLMUOIYAAEI-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3C=C(N=N3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3C=C(N=N3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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